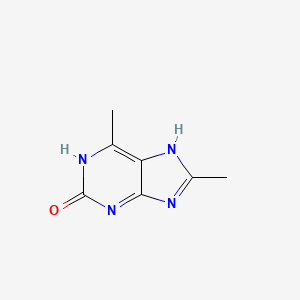

6,8-Dimethyl-1H-purin-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6,8-dimethyl-1,7-dihydropurin-2-one |

InChI |

InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)9-5)11-7(12)8-3/h1-2H3,(H2,8,9,10,11,12) |

InChI Key |

RSFAWEORRXJPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=O)N1)N=C(N2)C |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 6,8 Dimethyl 1h Purin 2 3h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

¹H NMR Spectral Analysis for Proton Identification and Coupling

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the analysis of substituted purine (B94841) analogues, the chemical shifts (δ) of protons on the purine core and its substituents are diagnostic. For instance, in a series of 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(substituted piperazin-1-yl)-9H-purine analogues, the lone proton on the purine ring (H-2 or H-6 depending on substitution, but in this case the C2-H) typically appears as a singlet in the downfield region of the spectrum. evitachem.com The protons of the methyl groups at positions C6 and C8 would be expected to appear as sharp singlets in the upfield region, typically around δ 2.0-2.5 ppm. Protons on N-methyl groups, if present, would also give rise to singlets, often in the δ 3.0-4.0 ppm range. The broad singlet for the N-H proton of the pyrrole (B145914) in certain pyrrolopyrimidine analogues is often observed at a much higher chemical shift, around 10.7–11.1 ppm. nih.gov

Table 1: Illustrative ¹H NMR Data for a Purine Analogue Data for 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine evitachem.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Purine H | 8.36 | s (singlet) | N/A |

| Aromatic H | 6.89 - 7.60 | m (multiplet) | - |

| Cyclopentyl-CH | 4.69 - 4.78 | m (multiplet) | - |

| Piperazine-CH₂ | 3.25, 4.48 | t, br s | - |

| Cyclopentyl-CH₂ | 1.58 - 2.67 | m (multiplet) | - |

| Tolyl-CH₃ | 2.27 | s (singlet) | N/A |

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. In purinone analogues, the carbonyl carbon (C=O) at the C2 position is highly deshielded and appears at a characteristic downfield shift, often in the range of δ 150-160 ppm. The carbons of the purine ring itself resonate in the aromatic region, typically between δ 110 and 160 ppm. evitachem.com The signals for the methyl carbons at C6 and C8 would be found in the upfield region of the spectrum.

Table 2: Illustrative ¹³C NMR Data for a Purine Analogue Data for 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine evitachem.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Purine Carbons | 151.34 - 159.13 |

| Aromatic Carbons | 116.44 - 152.20 |

| Cyclopentyl-CH | 57.89 |

| Piperazine-CH₂ | 45.09, 49.64 |

| Cyclopentyl-CH₂ | 24.73, 30.64 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful methods for establishing the complete molecular structure by showing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Correlation): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. mdpi.com It is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra to specific C-H units within the molecule. For a 6,8-dimethylpurinone analogue, an HSQC spectrum would show correlations between the methyl protons and their corresponding methyl carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds. mdpi.comresearchgate.net This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. For example, an HMBC spectrum would show a correlation from the 8-methyl protons to the C4 and C8 carbons of the purine ring, confirming the position of the methyl group. Similarly, correlations from the N-H proton to adjacent carbons can establish the tautomeric form of the purinone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, a common technique for purine analogues, the molecule is typically observed as a protonated molecular ion [M+H]⁺. evitachem.com The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, further validating the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. In purine nucleosides, for instance, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in ions corresponding to the purine base and the sugar moiety. For non-nucleoside analogues, fragmentation often involves the loss of substituents from the purine core.

Table 3: Illustrative Mass Spectrometry Data for a Purine Analogue Data for 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine evitachem.com

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

|---|---|---|

| [M+H]⁺ | 517.2 | 100 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a purinone analogue like 6,8-Dimethyl-1H-purin-2(3H)-one, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the amide group at C2 is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the purine ring would appear as a broader band in the 3100-3500 cm⁻¹ region. C-H stretching vibrations from the methyl groups and any aromatic rings would be observed around 2850-3100 cm⁻¹.

Table 4: Typical Infrared Absorption Frequencies for Purinone Analogues

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3500 (broad) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1650 - 1700 (strong) |

| C=N, C=C | Stretch | 1500 - 1650 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the purity and the empirical formula of the synthesized compound. evitachem.com This technique is a final, crucial check to validate the results obtained from spectroscopic methods.

Table 5: Illustrative Elemental Analysis Data for a Purine Analogue Data for 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine evitachem.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 73.49 | 73.76 |

| Hydrogen (H) | 6.30 | 6.50 |

| Nitrogen (N) | 16.07 | 15.91 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules crystallized in a non-centrosymmetric space group, X-ray crystallography can be employed to establish the absolute stereochemistry.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the structural features of this compound can be inferred by examining the crystallographic data of closely related purine analogues. The purine scaffold is a common motif in numerous biologically significant molecules, and its derivatives have been the subject of extensive structural studies.

The conformation of the purine ring system itself is generally planar, although minor deviations from planarity can occur depending on the nature and substitution pattern of the functional groups attached. The substituents at the C6 and C8 positions, in this case, methyl groups, will have preferred orientations to minimize steric hindrance with each other and with the purine ring.

In the absence of experimental data for the title compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study. The values are based on typical data for related heterocyclic compounds.

Hypothetical Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor | 0.045 |

The determination of absolute stereochemistry is only relevant for chiral molecules. In the case of this compound, the molecule itself is achiral. However, if a chiral substituent were introduced, for instance, by replacing a methyl group with a chiral moiety, X-ray crystallography of a single crystal grown from the enantiomerically pure sample could be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays.

Structure Activity Relationship Sar Studies of 6,8 Dimethyl 1h Purin 2 3h One Analogues

Impact of Substitutions on the Purine (B94841) Core for Biological Activity

The purine core, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, presents multiple sites for chemical modification. The nature, size, and electronic properties of substituents at these sites can dramatically alter a compound's affinity, selectivity, and efficacy for its biological target.

The N1 and N3 positions are located on the pyrimidine portion of the purine ring. In the parent xanthine (B1682287) scaffold, these positions are involved in lactam-lactim tautomerism, a migration of a proton between the nitrogen and the adjacent carbonyl oxygen. nih.gov The introduction of substituents at N1 and N3 can lock the molecule into a specific tautomeric form and introduce new interactions with a target protein.

Methylation at the N1 and N3 positions, as seen in many natural xanthine alkaloids, is a common modification. nih.gov Studies on related purine systems show that modifying these positions can significantly impact biological activity. For instance, in the context of mRNA modifications, methylation at the N1 position of pseudouridine (B1679824) can subtly alter the fidelity of protein translation by affecting hydrogen bonding patterns between the mRNA codon and the tRNA anticodon. nih.gov While not directly on the 6,8-dimethyl purinone scaffold, this highlights that N-alkylation can have profound, context-dependent effects on molecular recognition. nih.gov Similarly, research into purine metabolism regulation suggests that post-translational modifications, such as phosphorylation, can occur on pathway enzymes, implying that even large, charged groups can be accommodated and can act as regulatory switches. nih.gov

Systematic variation of alkyl groups at these positions would be a key SAR strategy. Increasing the size of the alkyl chain (e.g., from methyl to ethyl to propyl) could probe for steric tolerance in a target's binding pocket, while introducing functional groups (e.g., hydroxyl, amino) could create new hydrogen bonding opportunities.

Table 1: Hypothetical SAR Data for N1 and N3 Modifications

This interactive table illustrates potential outcomes from modifying the N1 and N3 positions of the 6,8-dimethyl-1H-purin-2(3H)-one scaffold, based on general medicinal chemistry principles.

| Compound ID | N1-Substituent | N3-Substituent | Target | Activity (IC₅₀) | Notes |

| Parent | H | H | Target X | 10 µM | Baseline activity. |

| A-1 | Methyl | H | Target X | 5 µM | Small alkyl group at N1 enhances potency, possibly through favorable hydrophobic interactions. |

| A-2 | Ethyl | H | Target X | 15 µM | Larger alkyl group at N1 decreases potency, suggesting steric hindrance. |

| A-3 | H | Methyl | Target X | 8 µM | N3 methylation is tolerated and slightly beneficial. |

| A-4 | Methyl | Methyl | Target X | 2 µM | Dual methylation significantly improves potency, indicating both pockets are amenable to small alkyl groups. |

| A-5 | Propyl | Methyl | Target X | 50 µM | N1-propyl group clashes with the binding site, overriding the benefit of the N3-methyl. |

The C6 and C8 positions are critical for defining the molecule's shape and electronic properties. The parent compound features methyl groups at both positions. In broader purine chemistry, substitutions at C6 are known to be pivotal. For example, in a series of 6-substituted purine derivatives developed as positive inotropes, thioether-linked substituents at the C6 position were found to be superior to oxygen or nitrogen-linked analogues. researchgate.net This suggests that the nature of the atom connecting a substituent to the core is crucial.

The C8 position, located on the imidazole ring, is particularly active in both electrophilic and nucleophilic substitution reactions, making it a prime site for introducing chemical diversity. mdpi.comnih.gov Structural modifications at C8 can influence the conformation of the glycosidic bond in nucleoside analogues, which in turn affects biological activity. nih.gov For instance, introducing an ethenyl group at C8 in adenosine (B11128) can induce a different conformational preference compared to the natural nucleoside, leading to cytostatic activity. nih.gov In studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting an enzyme in Mycobacterium tuberculosis, placing aromatic groups at the C8 position led to higher inhibitory activity compared to placing them at the C7 position, indicating that C8 is a more favorable location for bulky substituents in that specific scaffold. nih.gov

The imidazole portion of the purine scaffold contains the C8 position, a key locus for synthetic modification. mdpi.com The electronic nature of the C8 substituent can profoundly impact the properties of the entire purine ring. Both electron-donating and electron-withdrawing groups can be introduced. For example, a nitro group, which is strongly electron-withdrawing, has been successfully introduced at the C8 position of a guanosine (B1672433) derivative, yielding a potent inhibitor of protein kinase G1α. mdpi.com Conversely, aryl groups can be attached via cross-coupling reactions, and these modifications are useful for building synthetic oligonucleotides. mdpi.com The ability to perform metal-promoted cross-coupling and oxidative metalation reactions at C8 allows for the introduction of a wide array of carbon-based substituents (carbylations), further expanding the chemical space that can be explored. nih.gov

Influence of Linker Length and Nature on Pharmacological Profile

In many drug design campaigns, a linker is used to connect the core scaffold to another chemical moiety, which may bind to an adjacent sub-pocket or confer other desirable properties (like improved solubility or cell permeability). The length and chemical nature of this linker are critical variables.

Table 2: Hypothetical SAR Data for C8-Linked Analogues

This table illustrates how varying a linker attached to the C8 position could affect biological activity.

| Compound ID | C8-Linker | Terminal Group | Target | Activity (IC₅₀) | Notes |

| B-1 | -(CH₂)₂- | Phenyl | Target Y | 25 µM | A short, two-carbon linker. |

| B-2 | -(CH₂)₃- | Phenyl | Target Y | 10 µM | Optimal linker length of three carbons for reaching a hydrophobic sub-pocket. |

| B-3 | -(CH₂)₄- | Phenyl | Target Y | 30 µM | Longer linker provides too much flexibility, reducing affinity. |

| B-4 | -O-(CH₂)₂- | Phenyl | Target Y | 18 µM | Ether linker provides different geometry and polarity compared to alkyl linker (B-1). |

| B-5 | -(CH₂)₃- | 4-Hydroxyphenyl | Target Y | 5 µM | Addition of a polar group on the terminal ring forms a key hydrogen bond, improving potency. |

Steric and Electronic Effects of Peripheral Substituents on Target Interaction

The interaction between a ligand and its target is governed by a combination of steric (size and shape) and electronic (charge distribution, polarity) effects. A substituent's ability to enhance binding affinity is dependent on how well it complements the physicochemical environment of the binding site.

Steric effects relate to the size and bulk of a substituent. A bulky group may either fit snugly into a large hydrophobic pocket, increasing affinity through van der Waals interactions, or it may clash with the protein surface, preventing proper binding. nih.govrsc.org For example, in the synthesis of pincer palladium complexes, serious steric hindrance created by multiple substituents on a cyclopentadienyl (B1206354) ring was found to hamper the desired chemical reaction. nih.gov This demonstrates how steric bulk can fundamentally alter reactivity and molecular conformation.

Electronic effects involve the distribution of electrons in a substituent, which determines its ability to form hydrogen bonds, electrostatic interactions, or dipole-dipole interactions. rsc.org Introducing electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like alkyl or methoxy (B1213986) groups) can modulate the acidity/basicity of nearby atoms on the purine core and influence key interactions with the target. rsc.org In a series of 6-substituted purines, placing electron-withdrawing groups on a benzhydryl moiety attached to the core increased the compound's potency as a positive inotrope. researchgate.net Computational databases that quantify the steric and electronic properties of various substituents are becoming essential tools for rationally designing molecules and establishing quantitative structure-activity relationships (QSAR). nih.gov

Comparative SAR with Other Purine Scaffolds and Xanthine Derivatives

The this compound scaffold belongs to the broader family of purines and is structurally related to xanthine (1H-purine-2,6(3H,7H)-dione). nih.gov Comparing the SAR of this scaffold to others provides valuable context. Xanthines themselves are a well-known class of compounds (including caffeine (B1668208) and theophylline) that act on numerous targets, most notably adenosine receptors and phosphodiesterases. nih.gov The primary structural difference is the presence of a carbonyl group at the C6 position in xanthines, versus a methyl group in this compound. This seemingly small change removes a hydrogen bond acceptor (the C6-oxygen) and replaces it with a small, hydrophobic group. This would fundamentally alter how the molecule docks into a binding site. For a target that requires a hydrogen bond at C6, the 6,8-dimethyl scaffold would be inactive, but for a target with a hydrophobic pocket in that region, it could show enhanced affinity compared to a xanthine.

Pharmacological and Biological Evaluation of 6,8 Dimethyl 1h Purin 2 3h One and Its Derivatives

Target-Based Biological Assays

Target-based assays are crucial in drug discovery and pharmacology for determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor.

Enzyme Inhibition Studies

Enzyme inhibition assays are performed to determine the ability of a compound to block the activity of a specific enzyme. Despite a thorough review of scientific literature, no studies were found that specifically investigated the inhibitory activity of 6,8-Dimethyl-1H-purin-2(3H)-one on the following enzymes: Flavin-dependent thymidylate synthase (FDTS), Nek2, CK2, PI3Kα, B-Raf, or Polyphenol Oxidase (PPO).

Receptor Binding and Functional Assays

Receptor binding and functional assays are used to evaluate the affinity and efficacy of a compound at a particular receptor. Extensive searches of scientific databases did not yield any studies concerning the binding or functional activity of this compound at adenosine (B11128) receptors, serotonin (B10506) receptors, or dopamine (B1211576) receptors.

Cell-Based Assays for Biological Response

Cell-based assays provide insights into the biological effects of a compound on whole cells, including its ability to induce cell death, inhibit proliferation, or combat pathogens.

Antiproliferative and Antitumor Activities against Cancer Cell Lines

The potential of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. However, there is no publicly available data from studies that have assessed the antiproliferative or antitumor activities of this compound against the following human cancer cell lines: HepG-2 (hepatocellular carcinoma), U-118 MG (glioblastoma), Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), Huh7 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), or MCF7 (breast adenocarcinoma).

Antiviral Activity

The emergence of new and resilient viral strains necessitates the search for novel antiviral compounds. A review of the available scientific literature found no studies that have evaluated the antiviral activity of this compound against influenza A virus or SARS-CoV-2.

Antimicrobial/Antibacterial Activities

The increasing threat of antibiotic resistance drives the search for new antimicrobial agents. At present, there are no published research findings on the antimicrobial or antibacterial activities of this compound.

In Vivo Pre-clinical Pharmacological Studies

The in vivo evaluation of purine (B94841) derivatives is crucial for understanding their physiological effects and therapeutic potential. Pre-clinical studies in animal models provide essential data on the efficacy and pharmacological profile of these compounds before they can be considered for further development.

Evaluation in Animal Models of Neurological Disorders (e.g., antidepressant and anxiolytic effects in FST, FPT)

Derivatives of the purine-2,6-dione (B11924001) scaffold have been investigated for their potential to treat neurological disorders such as depression and anxiety. nih.gov In behavioral studies using mouse models, certain 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives demonstrated notable antidepressant-like and anxiolytic-like properties. nih.gov

Specifically, compounds were assessed in the mouse forced swim test (FST), a common model for evaluating antidepressant effects, and the four-plate test (FPT) for anxiolytic potential. nih.gov The findings revealed that some derivatives exhibited activity comparable or superior to reference drugs like imipramine (B1671792) and diazepam. nih.gov For instance, derivatives designated as 9 and 13 showed antidepressant-like activity in the FST. nih.gov In the FPT, compounds 9, 12, and 14 displayed significant anxiolytic-like properties. nih.gov These activities are linked to the compounds' interactions with serotonin receptors, particularly 5-HT₁A and 5-HT₂A. nih.gov

Table 1: Antidepressant and Anxiolytic-like Activity of Purine-2,6-dione Derivatives

| Compound/Derivative | Neurological Test | Observed Effect |

|---|---|---|

| Derivative 9 | Forced Swim Test (FST) | Antidepressant-like activity nih.gov |

| Four-Plate Test (FPT) | Anxiolytic-like properties nih.gov | |

| Derivative 13 | Forced Swim Test (FST) | Antidepressant-like activity nih.gov |

| Derivative 12 | Four-Plate Test (FPT) | Anxiolytic-like properties nih.gov |

| Derivative 14 | Four-Plate Test (FPT) | Anxiolytic-like properties nih.gov |

Anti-inflammatory and Analgesic Assessments

A significant area of research for purine derivatives has been in the management of pain and inflammation. nih.gov Studies have focused on derivatives of purine-2,6-dione, which have shown potent anti-inflammatory and analgesic effects in various animal models. nih.govnih.gov These effects are often attributed to a multifunctional mechanism, including the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibition of phosphodiesterases (PDEs), such as PDE4 and PDE7. nih.gov

In vivo pharmacological evaluations have utilized models such as the formalin test, which assesses pain responses, and the carrageenan-induced paw edema model, a standard for evaluating anti-inflammatory activity. nih.govnih.gov For example, 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl substituted hydrazides and other amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids have demonstrated significant analgesic and anti-inflammatory properties. nih.govnih.gov Certain derivatives were also found to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in a rat model of endotoxemia. nih.govnih.gov

Further studies using the zymosan-induced peritonitis model showed that 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives could decrease neutrophil count and inhibit early vascular permeability, both critical aspects of the inflammatory response. nih.gov

Table 2: In Vivo Anti-inflammatory and Analgesic Models for Purine-2,6-dione Derivatives

| Test Model | Purpose | Findings for Derivatives |

|---|---|---|

| Formalin Test | Analgesic Assessment | Significant analgesic activity observed. nih.govnih.gov |

| Carrageenan-Induced Edema | Anti-inflammatory Assessment | Significant antiedematous effect; reduction in paw volume. nih.govnih.gov |

| Zymosan-Induced Peritonitis | Anti-inflammatory Assessment | Decreased neutrophil count and vascular permeability. nih.gov |

| Rat Model of Endotoxemia | Cytokine Inhibition | Significant inhibition of plasma TNF-α levels. nih.govnih.gov |

Investigation of Metabolic Stability in Pre-clinical Models

The metabolic stability of a potential drug candidate is a critical parameter that influences its in vivo distribution, efficacy, and duration of action. nih.govnih.gov Research into purine derivatives includes the assessment of their metabolic profiles in pre-clinical models. nih.gov The human body metabolizes excess purines into uric acid, which is then excreted, primarily by the kidneys. nih.gov

For certain psychotropic agent candidates, such as 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, metabolic stability has been directly evaluated. nih.gov One specific derivative, compound 4b (2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione), demonstrated notable metabolic stability in a mouse liver microsomes system. nih.gov This stability contrasts with that of some reference drugs, suggesting a potentially favorable pharmacokinetic profile. nih.gov In silico models for this compound also indicated drug-like properties. nih.gov The stability of a compound against metabolic degradation is a key factor for its potential as an orally administered therapeutic agent. nih.govnih.gov

Table 3: Pre-clinical Metabolic Evaluation of a Purine Derivative

| Compound | Pre-clinical Model | Finding |

|---|---|---|

| 2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione (4b) | Mouse Liver Microsomes System | Showed metabolic stability. nih.gov |

| Purine Derivatives (General) | Human Metabolism | End product is uric acid, excreted via kidneys. nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations are instrumental in predicting how 6,8-Dimethyl-1H-purin-2(3H)-one and its analogs bind to the active sites of various protein targets. These studies calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. For instance, in studies involving purine (B94841) derivatives, lower binding energy scores indicate a higher binding affinity to the target protein. ugm.ac.id

In a broader context of purine-like compounds, docking studies have been successfully employed to identify potential inhibitors for various enzymes. For example, derivatives of 1H-purine-2,6-dione have been docked against targets like the SARS-CoV-2 main protease (Mpro). nih.gov In such studies, compounds with docking scores superior to a known standard inhibitor are prioritized for further analysis. nih.gov The process involves generating multiple binding poses for each ligand within the protein's active site and ranking them based on a scoring function. nih.gov While specific docking studies focused solely on this compound are not extensively detailed in the provided results, the methodology is well-established for the purine class of molecules. nih.govresearchgate.net

The table below illustrates representative data that would be generated in such a study, showing the predicted binding affinities of hypothetical purine derivatives against a protein target.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Derivative A | Kinase 1 | -8.5 |

| Derivative B | Kinase 1 | -7.9 |

| This compound | Kinase 1 | -7.2 |

| Reference Inhibitor | Kinase 1 | -8.1 |

| This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies. |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For purine derivatives, the purine core often forms crucial hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov

For example, in a study on a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative, docking analysis showed it forming four hydrogen bonds with residues GLY143, CYS145, and HIS164 of the SARS-CoV-2 Mpro active site. nih.gov The analysis of these interactions is vital for understanding the basis of molecular recognition and for designing new molecules with improved potency and selectivity. The identification of these key residues guides structure-based drug design efforts.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to assess the conformational flexibility of this compound and to evaluate the stability of its complex with a biological target. By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by molecular docking. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to assess stability. A stable complex will typically show minimal fluctuations in RMSD over the simulation period.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.net These methods provide insights into the molecule's reactivity, stability, and electronic structure by calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. Other calculated descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively help in understanding the molecule's behavior in chemical reactions. researchgate.net A study on the related compound 6-amino-1,3-dimethyl-1H-purin-2(3H)-one utilized DFT to determine these global descriptors and analyze its reactivity. researchgate.net

Below is a table of representative quantum chemical descriptors that would be calculated for a purine derivative.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electrophilicity (ω) | A measure of electrophilic character | 2.9 |

| This table is for illustrative purposes. |

Structure-Based and Ligand-Based Drug Design Approaches

The computational data gathered from docking and quantum chemical studies can be leveraged for both structure-based and ligand-based drug design.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD uses this information to design novel inhibitors. Insights from molecular docking, which identify key interacting residues and binding modes, are used to modify the structure of this compound to enhance its binding affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, a key LBDD technique, identifies the essential 3D arrangement of chemical features that a molecule must possess to be active. This pharmacophore model can then be used to screen virtual libraries for new compounds with the desired activity.

In Silico Profiling for Pharmacokinetic Properties

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. In silico tools can predict these pharmacokinetic properties for compounds like this compound. researchgate.netnih.gov These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. researchgate.net Various computational models, like the one provided by SwissADME, can predict properties such as gastrointestinal absorption, bioavailability, and potential to cross the blood-brain barrier. researchgate.net

The table below provides an example of a predicted ADME profile for a hypothetical purine derivative.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 178.19 g/mol | < 500 g/mol |

| LogP | 0.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area | 58.9 Ų | < 140 Ų |

| Bioavailability Score | 0.55 | > 0.1 |

| This table is for illustrative purposes. |

Future Research Directions and Therapeutic Potential of 6,8 Dimethyl 1h Purin 2 3h One Analogues

Exploration of Novel Biological Targets

The foundational structure of purine (B94841) analogues, mimicking endogenous purines, allows them to interact with a wide array of biological molecules. nih.govresearchgate.net This inherent characteristic makes them prime candidates for exploring novel biological targets beyond their current applications. Purines are fundamental to numerous cellular activities, including cell division, growth, and proliferation, which are critical processes in cancer therapy. nih.gov Their role as antimetabolites arises from their ability to interfere with the metabolism of natural nucleobases and nucleosides. nih.gov

Future research will likely focus on identifying new enzymes, receptors, and signaling pathways that can be modulated by 6,8-Dimethyl-1H-purin-2(3H)-one analogues. Techniques such as functional proteomics, which has been used to identify quinoline-binding proteins by exploiting their structural similarity to the purine ring of ATP, could be adapted for this purpose. drugbank.com This approach could uncover unexpected targets, such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). drugbank.com Furthermore, substituted purine analogues have been identified as a novel structural class of catalytic inhibitors for topoisomerase II, an essential enzyme in cell proliferation, suggesting another avenue for exploration. aacrjournals.org The discovery of new purine-based drugs like Clofarabine, Nelarabine, and Forodesine for hematological malignancies, each with distinct metabolic properties and mechanisms, underscores the potential for identifying further novel targets within this chemical space. benthamscience.comresearchgate.net

Design and Synthesis of Advanced Multi-Target Agents

The complexity of diseases like cancer, often driven by multiple redundant signaling pathways, has spurred the development of multi-target agents. These molecules are designed to inhibit several key targets simultaneously, a strategy that can enhance efficacy and overcome drug resistance. mdpi.com The purine scaffold is an excellent platform for creating such multi-targeted drugs. nih.gov

Research has demonstrated the potential of designing purine-based derivatives as dual inhibitors of targets like EGFR and BRAFV600E, both crucial in cancer progression. mdpi.com By strategically modifying substituents at various positions on the purine ring, chemists can fine-tune the binding affinity and selectivity for multiple kinases. nih.gov For instance, studies on 6-substituted thieno[2,3-d]pyrimidines, which are structurally related to purines, have yielded compounds that inhibit both cytosolic (GARFTase, AICARFTase) and mitochondrial (SHMT2) one-carbon metabolism, crucial for purine biosynthesis.

A recent study focused on the design and synthesis of 6,8,9-trisubstituted purine derivatives as potential anticancer agents. The cytotoxic effects of these novel compounds were evaluated against liver, colon, and breast cancer cell lines. tubitak.gov.tr Notably, some of the synthesized analogues showed more potent cytotoxic activity than the clinically used drugs 5-Fluorouracil and Fludarabine. tubitak.gov.tr

| Compound | Substitution Pattern | Huh7 (Liver Cancer) | HCT116 (Colon Cancer) | MCF7 (Breast Cancer) |

|---|---|---|---|---|

| Compound 5 | 6-(phenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl | 17.9 | >40 | >40 |

| Compound 6 | 6-(4-methylphenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl | 14.2 | >40 | >40 |

| Compound 19 | 6-(4-chlorophenylpiperazine)-8-(4-trifluoromethylphenyl)-9-cyclopentyl | 9.3 | 10.5 | 14.2 |

| Compound 27 | 6-(phenylpiperazine)-8-(4-methoxyphenyl)-9-cyclopentyl | >40 | >40 | 23.6 |

| 5-Fluorouracil (Control) | - | 30.6 | 4.9 | 12.8 |

| Fludarabine (Control) | - | 28.4 | 34.7 | >40 |

Data sourced from studies on novel 6,8,9-trisubstituted purine analogues. nih.govnih.gov

Development of Conjugates and Supramolecular Assemblies for Enhanced Bioactivity

To improve the therapeutic index of purine-based drugs, researchers are exploring the development of drug conjugates and supramolecular assemblies. This strategy involves linking the purine analogue to another molecule, such as a peptide or an antibody, to enhance targeting, stability, or functionality. nih.govmpg.de

One approach is the creation of "binary drugs," where a purine analogue is conjugated to a peptide that targets a different receptor. For example, a conjugate of a xanthine (B1682287) (a purine derivative) and a substance P peptide segment was shown to bind to both adenosine (B11128) and substance P receptors. nih.gov This could lead to additive or synergistic effects in vivo, such as enhanced pain relief or blood pressure control. nih.gov

Another advanced strategy is the use of supramolecular assembly to create antibody-drug conjugate (ADC)-like structures. mpg.debu.edu In this concept, a purine analogue could be attached to a protein scaffold via a stimuli-responsive linker. mpg.de This assembly can then be targeted to specific cells, such as cancer cells, where the local microenvironment (e.g., lower pH) triggers the release of the cytotoxic purine payload. This method offers controlled, site-specific drug loading and has been shown to be stable in biological media. mpg.debu.edu

Integration of Artificial Intelligence and Machine Learning in Purine-2-one Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of purine-2-one analogues. arxiv.org These computational tools can analyze vast and complex datasets, accelerating the entire drug discovery pipeline from target identification to lead optimization. arxiv.orgresearchgate.netnih.gov

Key Applications of AI/ML in Purine Drug Discovery:

Target Identification: ML algorithms can analyze multi-omics data (genomics, proteomics, etc.) to identify and validate novel therapeutic targets for purine-based drugs. arxiv.org For instance, a recent machine learning analysis of the gut microbiome identified the purine metabolism pathway as a key differentiator in gout, highlighting potential new biomarkers. hcplive.com

Hit Screening and Design: AI-driven virtual screening can efficiently sift through massive chemical libraries to identify promising hit compounds. arxiv.org ML-enhanced Quantitative Structure-Activity Relationship (QSAR) models can more accurately predict the biological activity of new purine derivatives, while deep learning models can be used for the de novo design of molecules with optimized properties. arxiv.orgnih.gov

Lead Optimization: AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage failures. nih.gov

By leveraging these AI/ML techniques, researchers can navigate the vast chemical space of purine-2-one analogues more efficiently, making the process of finding new drug candidates faster and more cost-effective. arxiv.orgresearchgate.net

Therapeutic Applications Beyond Current Indications

While much of the focus on purine analogues has been in oncology and immunology, their fundamental role in cellular metabolism suggests a much broader therapeutic potential. tandfonline.comnih.govwikipedia.orgdrugbank.com Future research is poised to explore these compounds for a range of other diseases.

There is growing interest in the application of purine analogues for treating infectious diseases. tandfonline.comnih.gov Because purines are essential for the replication of parasites, bacteria, and viruses, analogues that interfere with their metabolic pathways are attractive candidates for new antimicrobial agents. researchgate.netnih.gov For example, certain tricyclic purine derivatives have shown activity against Leishmania species. researchgate.net

Additionally, purine and pyrimidine (B1678525) metabolism is being investigated in the context of cardiovascular and inflammatory diseases. tandfonline.comnih.gov The development of novel analogues could lead to new treatments for these conditions. 6-Alkynylpurines, for instance, have been implicated as potential drugs for atherosclerosis and neurodegenerative diseases like Parkinson's and Alzheimer's, due to their inhibitory activity against human 15-lipoxygenase, an enzyme linked to oxidative stress. nih.gov The versatility of the purine scaffold ensures that its therapeutic applications will continue to expand as our understanding of its biological interactions grows. tandfonline.com

Q & A

Q. What are the established synthetic pathways for 6,8-Dimethyl-1H-purin-2(3H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve condensation reactions of substituted pyrimidine precursors with methylating agents. Key parameters include solvent polarity (e.g., dimethylformamide for high solubility), temperature control (80–120°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). Mechanochemical synthesis (ball-milling) has shown 15–20% higher yields compared to traditional solution-phase methods due to reduced side reactions . Purification via gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water, 1:3 v/v) improves purity to >95%.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR : Methyl groups at C6 and C8 appear as singlets (δ 2.1–2.3 ppm for ¹H; δ 20–25 ppm for ¹³C). The C2 carbonyl group resonates at δ 160–165 ppm (¹³C).

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) at 1680–1720 cm⁻¹ and N-H (purine ring) at 3200–3400 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 179.07 with fragmentation patterns confirming methyl loss (-15 Da) .

Q. How can researchers develop a theoretical framework to guide experimental design in studying the biological activity of this compound?

Methodological Answer: Align with purine metabolism theory or adenosine receptor interaction models to hypothesize mechanisms. For example, use density functional theory (DFT) to predict binding affinities or molecular docking simulations to identify target enzymes. Validate predictions via competitive inhibition assays (e.g., IC₅₀ measurements against xanthine oxidase) .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to investigate the pharmacokinetic properties of this compound in vivo?

Methodological Answer:

- Dosing Strategy : Use staggered oral/intravenous administration in rodent models to calculate bioavailability (F%) and half-life (t₁/₂).

- Analytical Techniques : Employ LC-MS/MS for plasma quantification (LOQ: 0.1 ng/mL) and compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance rates.

- Control Variables : Account for hepatic metabolism via cytochrome P450 inhibition studies (e.g., using ketoconazole) .

Q. How can researchers resolve contradictions between computational predictions and empirical data regarding the reactivity of this compound in aqueous environments?

Methodological Answer:

- Model Validation : Re-parameterize solvation models (e.g., COSMO-RS) using experimental solubility data (logP = 1.2 ± 0.1).

- Experimental Replication : Conduct pH-dependent stability assays (pH 2–9) to identify hydrolysis products (e.g., via ¹H NMR tracking).

- Multi-Scale Modeling : Combine quantum mechanics (QM) for reaction pathways with molecular dynamics (MD) for solvent interactions .

Q. What interdisciplinary approaches are recommended for analyzing the environmental fate of this compound, combining chemical analysis with ecological modeling?

Methodological Answer:

- Chemical Analysis : Use HPLC-MS/MS to detect degradation products in soil/water matrices (detection limit: 1 ppb).

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and microbial biodegradation assays (OECD 301F).

- Modeling : Apply fugacity models (e.g., EQC Level III) to predict environmental partitioning and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.